

# Precirol® ATO 5 for Oral Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Precirol® ATO 5, with the non-proprietary name Glyceryl Distearate (EP) or Glyceryl Palmitostearate (USFDA), is a highly versatile lipid excipient utilized extensively in the pharmaceutical industry for the development of oral drug delivery systems.[1][2] It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, with the diester fraction being predominant.[1][2] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value of 2, makes it an excellent candidate for various formulation strategies aimed at modifying drug release, enhancing bioavailability, and improving patient compliance.[1] This technical guide provides a comprehensive overview of Precirol® ATO 5, including its physicochemical properties, formulation techniques, and mechanisms of action in oral drug delivery.

## **Physicochemical Properties**

**Precirol**® ATO 5 is a fine, white powder with a faint odor.[1] Its key physicochemical properties are summarized in the table below, providing essential data for formulation development.



| Property            | Value                                                                                                             | References |
|---------------------|-------------------------------------------------------------------------------------------------------------------|------------|
| Chemical Name       | Glycerin palmitostearate,<br>glycerol palmitostearate                                                             | [1]        |
| Molecular Formula   | C37H76O7 (representative)                                                                                         | [1]        |
| Appearance          | Fine white powder                                                                                                 | [1]        |
| Melting Range       | 50 - 60 °C                                                                                                        | [2]        |
| HLB Value           | 2                                                                                                                 | [1]        |
| Particle Size (D50) | 51.8 μm                                                                                                           | [3]        |
| Solubility          | Freely soluble in chloroform and dichloromethane; practically insoluble in ethanol (95%), mineral oil, and water. |            |
| Regulatory Status   | GRAS listed, included in the FDA Inactive Ingredients Guide (oral preparations).                                  | [2][4]     |

### **Applications in Oral Drug Delivery**

**Precirol**® ATO 5 is a multifunctional excipient with a wide range of applications in oral solid dosage forms.[1]

- Modified Release Matrix Former: Its hydrophobic nature allows for the formation of a lipid matrix that can sustain the release of drugs.[1][5] The drug release rate can be modulated by varying the concentration of **Precirol**® ATO 5 in the formulation.[1]
- Lubricant and Flow Aid: It is used as a lubricant in tablet and capsule formulations, reducing friction during manufacturing processes.[1][2]
- Taste Masking: **Precirol**® ATO 5 can be used as a coating agent to mask the unpleasant taste of active pharmaceutical ingredients (APIs).[2][6]



- Bioavailability Enhancement: As a lipid-based excipient, it can enhance the oral bioavailability of poorly water-soluble drugs by promoting their absorption.[1]
- Nanoparticle Formulation: It is a key component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are advanced drug delivery systems for targeted and controlled release.[2][7]

# Formulation Technologies and Experimental Protocols

**Precirol**® ATO 5 is amenable to various formulation technologies, including melt processes and nanoparticle preparation.

#### **Hot-Melt Extrusion (HME)**

HME is a solvent-free process used to create solid dispersions and matrix systems. **Precirol**® ATO 5 is a suitable lipid for HME due to its low melting point and rapid recrystallization.[8]

Experimental Protocol for Hot-Melt Extrusion of a Niacin-Precirol® ATO 5 Matrix:

- Blending: Dry blend the desired ratio of niacin and **Precirol**® ATO 5 (e.g., 60:40 w/w).
- Extrusion:
  - Use a co-rotating twin-screw extruder (e.g., Pharma 11 HME).
  - Set the barrel temperature profile. For a 60:40 niacin: Precirol® ATO 5 blend, a suitable profile could be 45-45-50-53-50-53-54-54 °C from the feeding zone to the die.[8]
  - Set the screw speed (e.g., 50-200 rpm) and feed rate (e.g., 10-40 g/min ).[8]
  - Extrude the blend through a die (e.g., 1 mm).
- Cooling and Milling: Allow the extrudates to cool and solidify at room temperature. Mill the
  extrudates to a suitable particle size for tableting.
- Tableting: Compress the milled extrudates into tablets using a tablet press.



Quantitative Data: Niacin Release from HME Tablets

| Formulation (Niacin:Precirol® ATO 5) | Time (hours) | Cumulative Drug Release (%) |
|--------------------------------------|--------------|-----------------------------|
| 60:40                                | 1            | ~20                         |
| 60:40                                | 4            | ~45                         |
| 60:40                                | 8            | ~65                         |
| 60:40                                | 12           | ~80                         |

Note: Data is estimated from graphical representations in the cited literature and may vary based on specific experimental conditions.[8]

Experimental Workflow for Hot-Melt Extrusion



Click to download full resolution via product page

Caption: Workflow for preparing sustained-release tablets using HME.

#### **Solid Lipid Nanoparticles (SLNs)**

SLNs are colloidal carriers made from solid lipids, offering advantages like controlled release and improved stability.

Experimental Protocol for Preparation of 5-Fluorouracil (5-FU) loaded SLNs by Hot Melt Encapsulation:[9]

- Lipid Phase Preparation:
  - Melt **Precirol**® ATO 5 at a temperature 5°C above its melting point.
  - Add 5-FU to the molten lipid and stir for 5 minutes.



- Add a small amount of ethanol to ensure homogenous mixing of the drug in the lipid phase.
- Aqueous Phase Preparation:
  - Prepare an aqueous solution of a surfactant (e.g., 1-3% Poloxamer 188) and a cosurfactant (e.g., 0.5% Tween 80).
  - Heat the aqueous phase to the same temperature as the lipid phase.
- Emulsification:
  - Add the lipid phase dropwise to the aqueous phase under continuous stirring.
  - Homogenize the mixture at high speed (e.g., 12,000 rpm for 3 minutes) to form a hot oil-inwater emulsion.
- Nanoparticle Formation:
  - Allow the hot emulsion to cool to room temperature under continuous stirring.
  - Further reduce the particle size by sonication for 5 minutes.
- Purification and Lyophilization:
  - Centrifuge the SLN dispersion (e.g., at 14,000 rpm for 20 minutes) and wash with deionized water.
  - Lyophilize the purified SLNs at -45°C under reduced pressure for 24 hours to obtain a dry powder.

Quantitative Data: Physicochemical Characterization of 5-FU-loaded SLNs



| Formulation<br>(Precirol® ATO 5 :<br>Surfactant) | Particle Size (nm) | Zeta Potential (mV) | Entrapment<br>Efficiency (%) |
|--------------------------------------------------|--------------------|---------------------|------------------------------|
| SLN4 (Optimized)                                 | 100.3 ± 2.86       | -18.2 ± 1.86        | 76.08 ± 2.42                 |
| SLN5                                             | 88.54 ± 2.12       | -14.7 ± 1.54        | 71.34 ± 1.98                 |
| SLN6                                             | 76.82 ± 1.48       | -11.3 ± 2.11        | 68.52 ± 2.15                 |

Note: Data extracted from a study by Yasir et al. (2023).[9]

Preparation of Solid Lipid Nanoparticles (SLNs)



Click to download full resolution via product page



Caption: General workflow for the preparation of SLNs.

#### **Nanostructured Lipid Carriers (NLCs)**

NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion.

Experimental Protocol for Preparation of Levosulpiride (LSP)-loaded NLCs:[10]

- · Lipid and Aqueous Phase Preparation:
  - Select a suitable solid lipid (Precirol® ATO 5) and liquid lipid (Labrasol) based on drug solubility and miscibility studies.
  - Melt the solid lipid and add the liquid lipid and the drug (LSP).
  - Separately, prepare an aqueous solution of surfactants (e.g., Tween 80 and Span 80).
  - Heat both phases to approximately 70°C.
- Emulsification and Homogenization:
  - Add the aqueous phase to the lipid phase and homogenize at high speed to form a preemulsion.
  - Further reduce the particle size using a high-pressure homogenizer.
- NLC Formation and Characterization:
  - Cool the nanoemulsion to room temperature to allow for the solidification of the lipid matrix and the formation of NLCs.
  - Characterize the NLCs for particle size, polydispersity index (PDI), and entrapment efficiency.

Quantitative Data: Pharmacokinetic Parameters of LSP-NLCs vs. LSP Dispersion in Rats



| Formulation    | Cmax (ng/mL) | Tmax (h) | AUC0-t<br>(ng·h/mL) | Relative<br>Bioavailability<br>(%) |
|----------------|--------------|----------|---------------------|------------------------------------|
| LSP Dispersion | 185.2 ± 21.4 | 2.0      | 632.8 ± 75.1        | 100                                |
| LSP-NLCs       | 811.5 ± 92.7 | 4.0      | 2164.5 ± 248.3      | 342                                |

Note: Data from a study by Al-Haj et al. (2022).[10]

Preparation of Nanostructured Lipid Carriers (NLCs)



Click to download full resolution via product page

Caption: General workflow for the preparation of NLCs.



### **Mechanisms of Bioavailability Enhancement**

**Precirol**® ATO 5-based formulations can enhance the oral bioavailability of drugs through several mechanisms.

- Improved Solubilization: The lipid matrix can solubilize lipophilic drugs in the gastrointestinal tract, increasing their concentration gradient for absorption.
- Protection from Degradation: Encapsulating the drug within the lipid matrix can protect it from enzymatic and pH-dependent degradation in the gastrointestinal tract.
- Lymphatic Uptake: For highly lipophilic drugs, formulation with lipids can promote their
  absorption into the lymphatic system, thereby bypassing first-pass metabolism in the liver.
   [11] This is particularly advantageous for drugs that are extensively metabolized by the liver.
- Interaction with Enterocytes: Lipid-based nanoparticles like SLNs and NLCs can be taken up
  by enterocytes through endocytosis (clathrin- and caveolae-mediated pathways), facilitating
  the intracellular delivery of the encapsulated drug.[1][2]

Proposed Cellular Uptake and Transport of Lipid Nanoparticles





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Solid lipid nanoparticles as intracellular drug transporters: an investigation of the uptake mechanism and pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmented Oral Bioavailability and Prokinetic Activity of Levosulpiride Delivered in Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]



- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LIPID BASED DRUG DELIVERY SYSTEM: CLASSIFICATION, DRUG TRANSPORT ACROSS ENTEROCYTE, ROLE OF LIPID CHAIN LENGTH IN SUPPRESSION OF BODY FAT ACCUMULATION | Semantic Scholar [semanticscholar.org]
- 9. Preparation, characterization, and in vivo study of rhein solid lipid nanoparticles for oral delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent progress in nanotechnology-based drug carriers for celastrol delivery -Biomaterials Science (RSC Publishing) DOI:10.1039/D1BM00639H [pubs.rsc.org]
- 11. Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Precirol® ATO 5 for Oral Drug Delivery Systems: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1205813#precirol-ato-5-for-oral-drug-delivery-systems-overview]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com